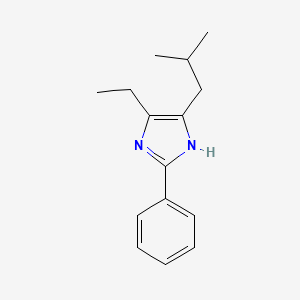
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- typically involves multi-step organic reactions. One common method is the condensation of appropriate aldehydes or ketones with ammonia or primary amines, followed by cyclization to form the imidazole ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the imidazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Applications De Recherche Scientifique
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 4-methyl-5-phenyl-: Similar in structure but lacks the ethyl and methylpropyl substituents.
1H-Imidazole, 4-ethyl-5-phenyl-: Similar but lacks the methylpropyl substituent.
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-: Similar but lacks the phenyl substituent.
Uniqueness
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of ethyl, methylpropyl, and phenyl groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
59900-18-4 |
|---|---|
Formule moléculaire |
C15H20N2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
4-ethyl-5-(2-methylpropyl)-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C15H20N2/c1-4-13-14(10-11(2)3)17-15(16-13)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,17) |
Clé InChI |
AGCMBEIOYVVGFW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=N1)C2=CC=CC=C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
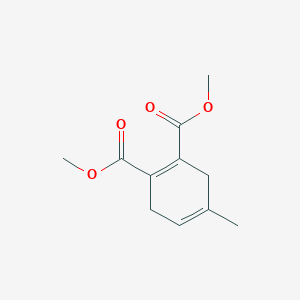

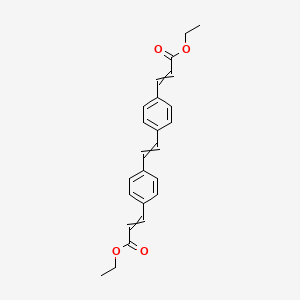
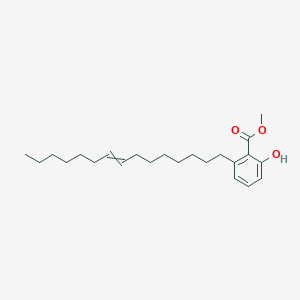
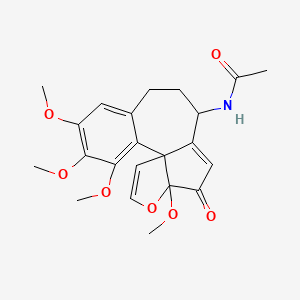
![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)
![1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14605122.png)
![Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14605125.png)
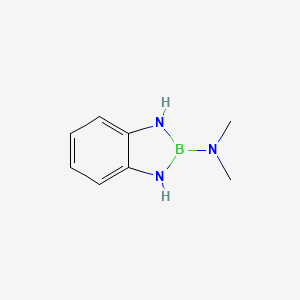
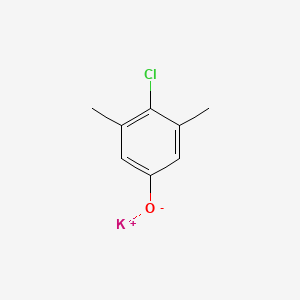
![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
